1-Isothiocyanato-6-(methylsulfonyl)-hexane is a sulfone.
1-Isothiocyanato-6-(methylsulfonyl)-hexane
CAS No.: 167963-03-3
Cat. No.: VC4057956
Molecular Formula: C8H15NO2S2
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167963-03-3 |
|---|---|
| Molecular Formula | C8H15NO2S2 |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 1-isothiocyanato-6-methylsulfonylhexane |
| Standard InChI | InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3 |
| Standard InChI Key | CLJXLUXFLFBKAS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCCCCCN=C=S |
| Canonical SMILES | CS(=O)(=O)CCCCCCN=C=S |
Introduction
1-Isothiocyanato-6-(methylsulfonyl)-hexane is a synthetic compound that belongs to the class of isothiocyanates. It is structurally related to sulforaphane and serves as an analogue of erysolin, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and cabbage . This compound has garnered attention for its potential anticancer properties and biological activities.
Chemical Details
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₅NO₂S₂ |
| Molecular Weight | 221.34 g/mol |
| CAS Number | 167963-03-3 |
| Purity | ≥98% |
Biological Activities and Research Findings
1-Isothiocyanato-6-(methylsulfonyl)-hexane exhibits significant biological activities, particularly in cancer research. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including human chronic myelogenous leukemia cells. The compound promotes autophagy and disrupts mitotic processes in these cells, indicating its potential as an anti-cancer agent. Additionally, it may possess anti-inflammatory properties, contributing to its therapeutic profile.
Biological Effects
| Effect | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Autophagy Promotion | Enhances cellular self-digestion processes |
| Anti-inflammatory Properties | Potential therapeutic benefits beyond cancer |
Applications and Synthesis
The synthesis of 1-Isothiocyanato-6-(methylsulfonyl)-hexane typically involves controlled organic chemistry pathways, allowing for its production for research and potential therapeutic applications. This compound is used in studies focusing on its effects on cellular pathways, particularly in cancer research.
Synthesis and Use
| Aspect | Description |
|---|---|
| Synthesis Pathway | Involves controlled organic chemistry processes |
| Research Applications | Primarily used in cancer research for its anticancer properties |
| Therapeutic Potential | Shows promise as an anti-cancer agent |
Comparison with Similar Compounds
1-Isothiocyanato-6-(methylsulfonyl)-hexane is distinct from other isothiocyanates due to its specific methylsulfonyl group, which influences its solubility and reactivity. It is compared to compounds like 1-Isothiocyanato-6-(methylsulfinyl)-hexane, which contains a methylsulfinyl group instead, and erucin, another isothiocyanate with similar structural features but derived from cruciferous vegetables.
Comparison Table
| Compound | Structure | Key Features |
|---|---|---|
| 1-Isothiocyanato-6-(methylsulfonyl)-hexane | C₈H₁₅NO₂S₂ | Methylsulfonyl group; anticancer properties |
| 1-Isothiocyanato-6-(methylsulfinyl)-hexane | C₈H₁₅NOS₂ | Methylsulfinyl group; different biological activities |
| Erucin | C₈H₁₅NOS₂ | Similar structure; derived from cruciferous vegetables |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume